molecular formula C20H23ClN2O3S B148632 ML261 CAS No. 902523-58-4

ML261

Cat. No.: B148632
CAS No.: 902523-58-4
M. Wt: 406.9 g/mol
InChI Key: DGNXYXASQJMULD-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of ML261 is the formation of hepatic lipid droplets . These lipid droplets play a crucial role in lipid metabolism and energy storage. By targeting the formation of these droplets, this compound can influence lipid metabolism and related diseases.

Mode of Action

This compound acts as an inhibitor of hepatic lipid droplets formation . It interacts with the biochemical processes that lead to the formation of these droplets, effectively reducing their formation. The exact molecular interactions are still under investigation.

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the lipid metabolism pathway, specifically the formation of hepatic lipid droplets . By inhibiting the formation of these droplets, this compound disrupts the normal flow of this pathway, leading to downstream effects such as reduced lipid storage and potential changes in energy utilization.

Pharmacokinetics

The compound’s solubility in dmso suggests it may have good bioavailability

Result of Action

The inhibition of hepatic lipid droplets formation by this compound can lead to a reduction in lipid storage in the liver . This has potential implications for conditions such as non-alcoholic fatty liver disease (NAFLD) and inflammation .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can affect its bioavailability and thus its effectiveness . Additionally, factors such as temperature and pH could potentially impact the stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ML261 involves the reaction of 2-chloro-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid with 3,4-dimethoxyphenethylamine under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and may involve heating to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: ML261 primarily undergoes substitution reactions due to the presence of the chloro group. It can also participate in reactions involving the carboxamide group, such as amidation and esterification .

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent like DMSO.

    Amidation: Reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent.

Major Products:

Scientific Research Applications

ML261 has a wide range of applications in scientific research:

    Chemistry: Used as a tool compound to study lipid metabolism and the formation of lipid droplets.

    Biology: Investigates the role of lipid droplets in cellular processes and diseases.

    Medicine: Potential therapeutic applications in treating non-alcoholic fatty liver disease and related inflammatory conditions.

    Industry: May be used in the development of new drugs targeting lipid metabolism

Comparison with Similar Compounds

    ML216: Another compound known for its inhibitory effects on lipid metabolism.

    NSC 617145: A compound with similar biochemical properties.

Comparison: ML261 is unique in its species-specific action, affecting murine hepatocytes but not human hepatocytes. This specificity makes it a valuable tool for studying lipid metabolism in animal models. In contrast, compounds like ML216 and NSC 617145 may have broader or different target profiles .

Properties

IUPAC Name

2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-4-methylthieno[3,2-b]pyrrole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O3S/c1-4-25-16-7-6-13(10-17(16)26-5-2)8-9-22-20(24)15-11-18-14(23(15)3)12-19(21)27-18/h6-7,10-12H,4-5,8-9H2,1-3H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGNXYXASQJMULD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNC(=O)C2=CC3=C(N2C)C=C(S3)Cl)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

902523-58-4
Record name 902523-58-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is known about the mechanism of action of ML261?

A: While the provided research papers do not specifically investigate the mechanism of action of this compound, one study explores the synthesis of this compound and its analogs. [, ] Further research is needed to elucidate the specific interactions of this compound with its biological targets and the resulting downstream effects.

Q2: What is the structural characterization of this compound?

A: The full chemical name of this compound is 2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-4-methylthieno[3,2-b]pyrrole-5-carboxamide. [, ] The molecular formula and weight are not provided in the given research papers. Further investigation and calculations based on the structure are needed to determine these properties. Spectroscopic data characterizing this compound are also not available in the provided literature.

Q3: Has this compound been studied in the context of cancer?

A: One of the research papers describes the use of β-sitosterol conjugated with magnetic nanocarriers to inhibit EGFR and Met receptor cross-talk in cancer cells. [] The study mentions that BS-SPP, a specific formulation of β-sitosterol, demonstrated the highest inhibition towards NCIH 460 cells (a human small cell lung cancer cell line) with an IC50 value of 164 µg/mL. [] While this research highlights the potential of targeting EGFR and MET receptor cross-talk in cancer cells, it does not directly involve this compound.

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